molecular formula C11H11BrO2 B14033115 (E)-Methyl 4-(4-bromophenyl)but-2-enoate

(E)-Methyl 4-(4-bromophenyl)but-2-enoate

Cat. No.: B14033115
M. Wt: 255.11 g/mol
InChI Key: LZDORSASXFCZEY-DUXPYHPUSA-N
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Description

(E)-Methyl 4-(4-bromophenyl)but-2-enoate is an organic compound characterized by the presence of a bromophenyl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 4-(4-bromophenyl)but-2-enoate typically involves the reaction of 4-bromobenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a carbon-carbon double bond, resulting in the (E)-isomer of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(4-bromophenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)butanoic acid.

    Reduction: Formation of methyl 4-(4-bromophenyl)butanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 4-(4-bromophenyl)but-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(4-bromophenyl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-Methyl 4-(4-chlorophenyl)but-2-enoate
  • (E)-Methyl 4-(4-fluorophenyl)but-2-enoate
  • (E)-Methyl 4-(4-iodophenyl)but-2-enoate

Uniqueness

(E)-Methyl 4-(4-bromophenyl)but-2-enoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl (E)-4-(4-bromophenyl)but-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h2,4-8H,3H2,1H3/b4-2+

InChI Key

LZDORSASXFCZEY-DUXPYHPUSA-N

Isomeric SMILES

COC(=O)/C=C/CC1=CC=C(C=C1)Br

Canonical SMILES

COC(=O)C=CCC1=CC=C(C=C1)Br

Origin of Product

United States

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